molecular formula C6H10Cl3N3 B2974905 N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1431963-61-9

N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride

Cat. No.: B2974905
CAS No.: 1431963-61-9
M. Wt: 230.52
InChI Key: UETOJGFHLXLNJK-UHFFFAOYSA-N
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Description

N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride is a pyrazole-based amine hydrochloride derivative. Its structure features a dichlorinated pyrazole ring substituted with a methyl group at the 1-position and a methylamine moiety at the 3-position, with the latter forming a hydrochloride salt. This compound has been listed as discontinued by CymitQuimica, though its exact applications remain unspecified . The discontinuation may relate to synthesis challenges, commercial viability, or regulatory factors.

Properties

IUPAC Name

1-(4,5-dichloro-1-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2N3.ClH/c1-9-3-4-5(7)6(8)11(2)10-4;/h9H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETOJGFHLXLNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C(=C1Cl)Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Methylamine Derivative: The pyrazole derivative is then reacted with formaldehyde and methylamine to form the N-methylamine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated pyrazole derivatives.

Scientific Research Applications

N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyrazole ring play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division or signal transduction.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

USP Sibutramine-Related Compounds :
The United States Pharmacopeia (USP) lists several structurally related hydrochlorides under sibutramine reference standards, including N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride (Related Compound D) .

Property Target Compound USP Sibutramine-Related Compound D
Core Structure Dichlorinated pyrazole ring 4-Chlorophenyl-substituted cyclobutane ring
Functional Groups -NHCH3 (methylamine) as hydrochloride -NHCH3 (methylamine) as hydrochloride, with cyclobutyl and branched alkyl chain
Chlorination Pattern 4,5-Dichloro on pyrazole 4-Chloro on phenyl ring
Potential Applications Undisclosed (discontinued) Impurity reference standard for sibutramine, a weight-loss drug (withdrawn due to cardiovascular risks)

The cyclobutyl and phenyl groups in Related Compound D introduce steric bulk, likely altering solubility and metabolic stability compared to the pyrazole-based target compound.

Dichlorobenzyl-Methylamine Derivatives

N-(2,4-Dichlorobenzyl)-N-methylformamide and N,N-di-(2,4-dichlorobenzyl)-N-methylamine are synthesized via rapid methods (10-minute reactions) with yields of 44.2% and 35.7%, respectively .

Property Target Compound N-(2,4-Dichlorobenzyl)-N-methylformamide
Core Structure Pyrazole ring with dichloro substituents Dichlorobenzyl group linked to methylformamide
Synthesis Yield Not reported (discontinued) 44.2%
Functional Groups Methylamine hydrochloride Formamide and methylamine
Chlorination Pattern 4,5-Dichloro on pyrazole 2,4-Dichloro on benzyl

Pyrazole Carboxamide Analogues

Pyrazole carboxamides such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) exhibit yields of 68% and melting points of 133–135°C .

Property Target Compound Compound 3a
Core Structure Dichlorinated pyrazole with methylamine Dichlorinated pyrazole with carboxamide and cyano groups
Functional Groups Methylamine hydrochloride Carboxamide, cyano, and phenyl substituents
Melting Point Not reported 133–135°C
Yield Discontinued 68%

The carboxamide and cyano groups in 3a enhance hydrogen-bonding capacity, likely improving crystallinity and thermal stability compared to the target compound’s simpler amine structure.

Key Research Findings and Implications

Structural Flexibility vs. However, the absence of stabilizing groups (e.g., carboxamide in 3a) may limit its crystallinity and shelf life, contributing to discontinuation .

Synthesis Challenges :

  • Rapid synthesis methods for dichlorobenzyl derivatives (44.2% yield in 10 minutes) suggest that the target compound’s pyrazole-based synthesis may involve more complex steps, reducing scalability .

Regulatory and Commercial Factors :

  • The discontinuation of the target compound contrasts with the pharmacopeial relevance of sibutramine-related hydrochlorides, highlighting regulatory scrutiny of pyrazole derivatives in pharmaceuticals .

Biological Activity

N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine hydrochloride, a compound with a unique structural framework, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H10Cl3N3C_6H_{10}Cl_3N_3 with a molecular weight of 230.52 g/mol. The compound features a pyrazole ring substituted with dichlorine and a methylamine functional group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₆H₉Cl₂N₃
Molecular Weight230.52 g/mol
CAS Number1431963-61-9
Synonyms1-(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization of Precursors : Utilizing hydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
  • Chlorination and Methylation : Employing reagents like thionyl chloride and methyl iodide to introduce dichlorine and methyl groups.
  • Final Formulation : Reacting the chlorinated and methylated pyrazole with appropriate amines in the presence of a base.

The biological activity of N-[(4,5-Dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylamine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, blocking substrate access.
  • Protein Interactions : It can disrupt critical protein-protein interactions essential for cellular functions.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds similar in structure have shown effective inhibition of cancer cell proliferation in vitro .
  • DPP-IV Inhibition : Similar compounds have been evaluated as DPP-IV inhibitors, demonstrating improved insulin sensitivity and potential therapeutic benefits for diabetes management .
  • Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are crucial for understanding the compound's therapeutic window.

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